7-Bromo-3-nitroquinoline CAS 1823335-91-6 properties
7-Bromo-3-nitroquinoline CAS 1823335-91-6 properties
An In-depth Technical Guide to 7-Bromo-3-nitroquinoline (CAS 1823335-91-6): Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives are integral to the development of drugs with antimalarial, antibacterial, and notably, anticancer properties.[1] Within this important class of heterocycles, functionalized bromo- and nitroquinolines serve as exceptionally versatile intermediates. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the nitro group can be a critical pharmacophore or a precursor to an amino group, profoundly influencing the molecule's biological activity.[2][3]
This technical guide provides a comprehensive overview of 7-Bromo-3-nitroquinoline (CAS 1823335-91-6), a specialized building block for research and development. While specific experimental data for this compound is limited, this document consolidates available information and provides expert-driven insights into its properties, a plausible synthetic route, and its significant potential in the field of oncology drug discovery, particularly as an intermediate for novel anticancer agents.[4]
Physicochemical and Computed Properties
A summary of the core physicochemical properties of 7-Bromo-3-nitroquinoline is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are currently based on computational predictions and should be confirmed experimentally.[1][5]
| Property | Value | Source |
| CAS Number | 1823335-91-6 | [5] |
| Molecular Formula | C₉H₅BrN₂O₂ | [5] |
| Molecular Weight | 253.05 g/mol | [5] |
| Boiling Point | 373.4 ± 22.0 °C (Predicted) | [1] |
| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.43 ± 0.25 (Predicted) | [1] |
Proposed Synthesis and Mechanistic Rationale
Causality Behind the Synthetic Strategy
Electrophilic nitration of the quinoline ring is highly dependent on reaction conditions. In strongly acidic media (e.g., concentrated sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the carbocyclic (benzene) ring. Typically, this results in substitution at the C5 and C8 positions.
Achieving substitution at the C3 position, as required for 7-Bromo-3-nitroquinoline, is less common and suggests that the reaction may not proceed under standard harsh acidic conditions or that the electronic properties of the starting 7-bromoquinoline influence the regioselectivity in a non-standard way. However, a plausible and well-precedented method for the nitration of bromoquinolines involves using a mixture of nitric and sulfuric acids at controlled temperatures.[3] This remains the most viable proposed pathway.
Proposed Experimental Protocol: Nitration of 7-Bromoquinoline
This protocol is adapted from the successful synthesis of 6,8-Dibromo-5-nitroquinoline and represents a logical starting point for the synthesis of the target compound.[3]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at a concentration of approximately 1g per 10 mL.
-
Cool the resulting solution to -5 °C using a salt-ice bath. Rationale: Low temperature is critical to control the exothermic reaction and minimize the formation of side products.
Step 2: Nitration
-
Slowly add a pre-cooled solution of 50% nitric acid (HNO₃) in concentrated sulfuric acid (approx. 1.1 eq of HNO₃) to the stirred 7-bromoquinoline solution via the dropping funnel. Maintain the internal temperature at or below 0 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Let the reaction mixture slowly warm to room temperature and continue stirring for another 2-4 hours, monitoring the reaction progress by TLC.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto crushed ice in a large beaker. Rationale: This quenches the reaction and precipitates the organic product.
-
Allow the ice to melt completely, then neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Step 4: Purification
-
The crude 7-Bromo-3-nitroquinoline can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the purified product as a solid.
Caption: Proposed workflow for the synthesis of 7-Bromo-3-nitroquinoline.
Predicted Spectroscopic Characterization
No experimental spectra for 7-Bromo-3-nitroquinoline are publicly available. However, based on the known spectra of related quinoline derivatives, a predicted ¹H and ¹³C NMR profile can be constructed. These predictions are invaluable for researchers to confirm the identity of the synthesized product.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
The protons on the pyridine ring (H2, H4) are expected to be the most deshielded due to the electron-withdrawing effects of the ring nitrogen and the nitro group at C3. H2 and H4 will likely appear as sharp singlets or narrow doublets.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-2 | 9.2 - 9.4 | s | Highly deshielded by adjacent nitrogen and C3-NO₂ group. |
| H-4 | 8.8 - 9.0 | s | Deshielded by adjacent nitrogen and C3-NO₂ group. |
| H-5 | 8.1 - 8.3 | d | Standard aromatic proton on the benzene ring. |
| H-6 | 7.7 - 7.9 | t | Standard aromatic proton, coupled to H5 and H8. |
| H-8 | 8.3 - 8.5 | d | Deshielded by peri-interaction and adjacent bromine. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
The carbon atoms attached to or near the electronegative nitrogen and nitro group (C2, C3, C4, C4a, C8a) will show characteristic shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 153 | Adjacent to nitrogen. |
| C-3 | 145 - 148 | Attached to the nitro group. |
| C-4 | 135 - 138 | Influenced by nitrogen and nitro group. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 129 - 131 | Standard aromatic carbon. |
| C-6 | 130 - 132 | Standard aromatic carbon. |
| C-7 | 122 - 125 | Attached to bromine. |
| C-8 | 126 - 128 | Standard aromatic carbon. |
| C-8a | 147 - 149 | Bridgehead carbon adjacent to nitrogen. |
Applications in Drug Discovery: A Focus on Anticancer Agents
The primary value of 7-Bromo-3-nitroquinoline lies in its potential as a key intermediate for the synthesis of novel therapeutic agents. The quinoline nucleus is a well-established scaffold in anticancer drug development.
The 3-Nitroquinoline Moiety as an Anticancer Pharmacophore
Recent research has identified the 3-nitroquinoline framework as a novel class of potent antitumor agents.[4] A study focused on designing and synthesizing 3-nitroquinoline derivatives found that they exhibited prominent antiproliferative effects against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[4] Several compounds from this class showed inhibitory activities with IC₅₀ values in the micromolar to nanomolar range, establishing 3-nitroquinolines as a promising template for the development of new anticancer drugs.[4]
Utility of 7-Bromo-3-nitroquinoline as a Building Block
7-Bromo-3-nitroquinoline is an ideal precursor for generating a library of novel 3-nitroquinoline derivatives for structure-activity relationship (SAR) studies. The bromine atom at the C7 position serves as a versatile synthetic handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.
Field-Proven Experimental Protocols for Biological Evaluation
To assess the potential anticancer activity of derivatives synthesized from 7-Bromo-3-nitroquinoline, a series of established in-vitro assays can be employed. The following protocols are based on methodologies used to evaluate highly brominated quinoline derivatives for their antiproliferative and cytotoxic effects.[3]
BrdU Cell Proliferation ELISA
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, serving as a direct measure of cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Expose the cells to increasing concentrations of the test compound (and a positive control like 5-Fluorouracil) for 24-48 hours.
-
BrdU Labeling: Add 20 μL of BrdU labeling reagent to each well and incubate for 4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Aspirate the culture medium and add 200 μL of FixDenat solution to each well to fix the cells and denature the DNA for 30 minutes.
-
Antibody Incubation: Add an anti-BrdU-POD (peroxidase-conjugated) antibody and incubate for 90 minutes.
-
Detection: After washing, add the substrate solution. The peroxidase enzyme catalyzes a reaction that produces a colored product.
-
Measurement: Measure the absorbance using an ELISA plate reader. The signal intensity is directly proportional to the amount of cell proliferation.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Caption: Workflow for the BrdU cell proliferation assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include positive (cells lysed with Triton X-100) and negative controls.
-
Supernatant Collection: Transfer the cell culture supernatant from each well to a new assay plate.
-
Reaction Mixture: Add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.
-
Analysis: Calculate the percentage of cytotoxicity relative to the controls.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Bromo-3-nitroquinoline is not widely available, GHS hazard statements for closely related compounds like 7-bromoquinoline and other nitro-aromatics suggest that it should be handled with caution.[6]
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
7-Bromo-3-nitroquinoline (CAS 1823335-91-6) represents a strategically important, albeit under-documented, chemical intermediate. Its true value is realized in its potential as a precursor for a new generation of 3-nitroquinoline-based anticancer agents targeting pathways like EGFR. This guide provides a foundational framework for researchers, offering a plausible synthetic route, predicted characterization data, and established protocols for biological evaluation. By leveraging the dual functionality of the bromo and nitro groups, 7-Bromo-3-nitroquinoline stands as a valuable tool for medicinal chemists aiming to expand the chemical space and develop novel, potent therapeutics.
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PubMed. Discovering novel 3-nitroquinolines as a new class of anticancer agents. Available from: [Link]
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National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]
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National Center for Biotechnology Information. Review on recent development of quinoline for anticancer activities. PMC. Available from: [Link]
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PubChem. 7-Bromoquinoline. Available from: [Link]
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